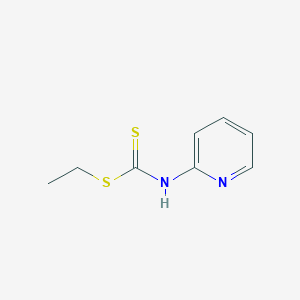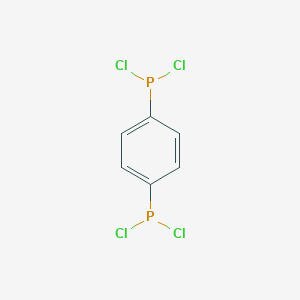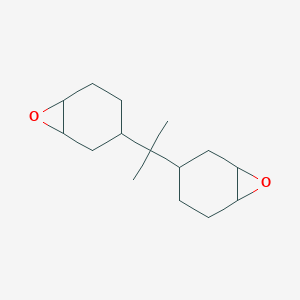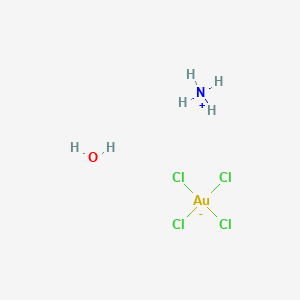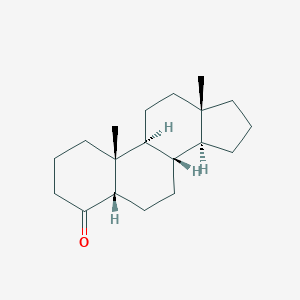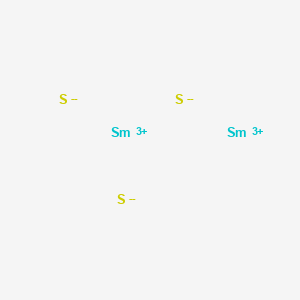![molecular formula C20H23ClN4OS B083685 4-[3-(2-Chloro-10h-phenothiazin-10-yl)propyl]piperazine-1-carboxamide CAS No. 14053-35-1](/img/structure/B83685.png)
4-[3-(2-Chloro-10h-phenothiazin-10-yl)propyl]piperazine-1-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[3-(2-Chloro-10h-phenothiazin-10-yl)propyl]piperazine-1-carboxamide, also known as CPP, is a chemical compound that has been extensively studied for its potential applications in scientific research. CPP is a member of the phenothiazine family of compounds and is known to have a wide range of biochemical and physiological effects.
作用機序
The mechanism of action of 4-[3-(2-Chloro-10h-phenothiazin-10-yl)propyl]piperazine-1-carboxamide is not fully understood, but it is known to act as a dopamine receptor antagonist. It has been shown to bind to the D2 dopamine receptor with high affinity, blocking the effects of dopamine on the receptor. This mechanism of action is thought to be responsible for the antipsychotic effects of 4-[3-(2-Chloro-10h-phenothiazin-10-yl)propyl]piperazine-1-carboxamide.
生化学的および生理学的効果
4-[3-(2-Chloro-10h-phenothiazin-10-yl)propyl]piperazine-1-carboxamide has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit the release of dopamine in the brain, leading to a decrease in dopamine activity. This effect is thought to be responsible for the antipsychotic effects of 4-[3-(2-Chloro-10h-phenothiazin-10-yl)propyl]piperazine-1-carboxamide. 4-[3-(2-Chloro-10h-phenothiazin-10-yl)propyl]piperazine-1-carboxamide has also been shown to have anti-inflammatory effects, which may be useful in the treatment of various inflammatory diseases.
実験室実験の利点と制限
One of the main advantages of 4-[3-(2-Chloro-10h-phenothiazin-10-yl)propyl]piperazine-1-carboxamide is its ability to selectively block the D2 dopamine receptor, making it a valuable tool for researchers studying the effects of dopamine on the central nervous system. However, one of the limitations of 4-[3-(2-Chloro-10h-phenothiazin-10-yl)propyl]piperazine-1-carboxamide is its potential for toxicity, which may limit its use in certain experiments.
将来の方向性
There are several future directions for the study of 4-[3-(2-Chloro-10h-phenothiazin-10-yl)propyl]piperazine-1-carboxamide. One area of research is the development of new drugs based on the structure of 4-[3-(2-Chloro-10h-phenothiazin-10-yl)propyl]piperazine-1-carboxamide, which may have improved pharmacological properties. Another area of research is the study of the effects of 4-[3-(2-Chloro-10h-phenothiazin-10-yl)propyl]piperazine-1-carboxamide on other neurotransmitter systems, such as the serotonin and glutamate systems. Finally, the potential use of 4-[3-(2-Chloro-10h-phenothiazin-10-yl)propyl]piperazine-1-carboxamide as a treatment for various inflammatory diseases should be further explored.
Conclusion
In conclusion, 4-[3-(2-Chloro-10h-phenothiazin-10-yl)propyl]piperazine-1-carboxamide is a valuable tool for researchers in the fields of neuroscience, pharmacology, and biochemistry. Its ability to selectively block the D2 dopamine receptor makes it a valuable tool for studying the effects of dopamine on the central nervous system. Further research is needed to fully understand the mechanism of action of 4-[3-(2-Chloro-10h-phenothiazin-10-yl)propyl]piperazine-1-carboxamide and its potential applications in scientific research.
合成法
The synthesis of 4-[3-(2-Chloro-10h-phenothiazin-10-yl)propyl]piperazine-1-carboxamide involves the reaction of 3-(2-chlorophenothiazin-10-yl)propylamine with piperazine-1-carboxylic acid in the presence of a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting product is then purified by column chromatography to obtain 4-[3-(2-Chloro-10h-phenothiazin-10-yl)propyl]piperazine-1-carboxamide in its pure form.
科学的研究の応用
4-[3-(2-Chloro-10h-phenothiazin-10-yl)propyl]piperazine-1-carboxamide has been extensively studied for its potential applications in scientific research. It has been shown to have a wide range of effects on various biological systems, making it a valuable tool for researchers in the fields of neuroscience, pharmacology, and biochemistry. 4-[3-(2-Chloro-10h-phenothiazin-10-yl)propyl]piperazine-1-carboxamide has been used to study the effects of various drugs on the central nervous system, including the potential use of 4-[3-(2-Chloro-10h-phenothiazin-10-yl)propyl]piperazine-1-carboxamide as a treatment for schizophrenia.
特性
CAS番号 |
14053-35-1 |
|---|---|
製品名 |
4-[3-(2-Chloro-10h-phenothiazin-10-yl)propyl]piperazine-1-carboxamide |
分子式 |
C20H23ClN4OS |
分子量 |
402.9 g/mol |
IUPAC名 |
4-[3-(2-chlorophenothiazin-10-yl)propyl]piperazine-1-carboxamide |
InChI |
InChI=1S/C20H23ClN4OS/c21-15-6-7-19-17(14-15)25(16-4-1-2-5-18(16)27-19)9-3-8-23-10-12-24(13-11-23)20(22)26/h1-2,4-7,14H,3,8-13H2,(H2,22,26) |
InChIキー |
PURWGRLHMWOIRC-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1CCCN2C3=CC=CC=C3SC4=C2C=C(C=C4)Cl)C(=O)N |
正規SMILES |
C1CN(CCN1CCCN2C3=CC=CC=C3SC4=C2C=C(C=C4)Cl)C(=O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



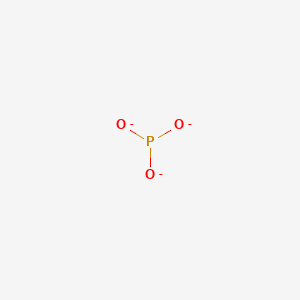
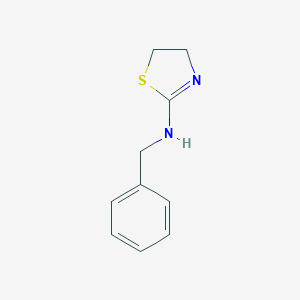
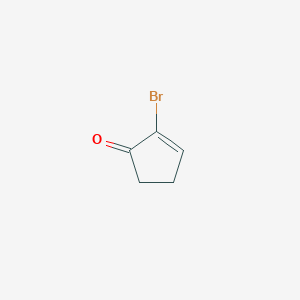
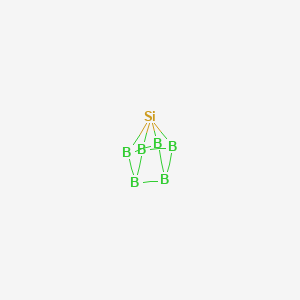
![[(2R,3S,5R)-5-(2,4-dioxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methyl [(2R,3R,5R)-2-(hydroxymethyl)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl] hydrogen phosphate](/img/structure/B83611.png)
![(2R,3R,4S,5R,6R)-2-[(2S,3S,4S,5R)-3,4-Dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B83614.png)
